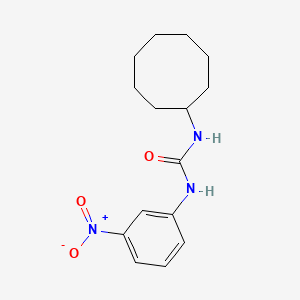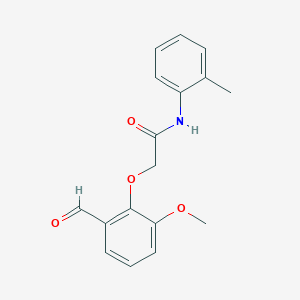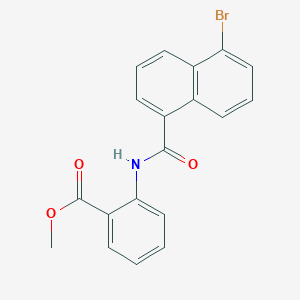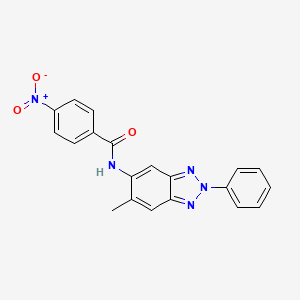![molecular formula C20H27N3O2 B4902671 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4902671.png)
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the bicyclic structure is reacted with a piperazine derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be added through electrophilic aromatic substitution reactions, where the piperazine derivative is reacted with a nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or bicyclic structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with amino groups replacing nitro groups.
Substituted Derivatives: Compounds with various functional groups replacing hydrogen atoms on the bicyclic or piperazine rings.
Aplicaciones Científicas De Investigación
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperazine structure.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used in studies investigating the interaction of bicyclic structures with biological macromolecules.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine depends on its application:
Pharmaceutical Action: The compound may interact with neurotransmitter receptors or enzymes in the brain, modulating their activity and leading to therapeutic effects.
Material Properties: The compound’s structure may influence its mechanical or electronic properties, making it suitable for specific applications in materials science.
Comparación Con Compuestos Similares
Similar Compounds
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-phenylpiperazine: Similar structure but lacks the nitrophenyl group.
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-methoxyphenyl)piperazine: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and potential applications. The combination of the bicyclic structure, piperazine ring, and nitrophenyl group provides a distinct set of properties that can be leveraged in various scientific and industrial fields.
Propiedades
IUPAC Name |
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2)16-4-3-15(19(20)13-16)14-21-9-11-22(12-10-21)17-5-7-18(8-6-17)23(24)25/h3,5-8,16,19H,4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRFJTXFQXUGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate](/img/structure/B4902591.png)
![8-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 6-oxide](/img/structure/B4902594.png)
![N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine](/img/structure/B4902596.png)




![N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4902621.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4902637.png)
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4902641.png)

![4-(5-{[(5E)-1-(3,5-Dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B4902656.png)
![N-(3,4-dimethylphenyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B4902662.png)
![(7-chloro-4-methyl-2-quinolinyl)[2-(diethylamino)ethyl]amine](/img/structure/B4902675.png)
